molecular formula C18H32N4O2 B5495082 1-[4-(Azepane-1-carbonyl)piperazine-1-carbonyl]azepane

1-[4-(Azepane-1-carbonyl)piperazine-1-carbonyl]azepane

Cat. No.: B5495082
M. Wt: 336.5 g/mol
InChI Key: NMIPDDAMIXEXCY-UHFFFAOYSA-N
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Description

1-[4-(Azepane-1-carbonyl)piperazine-1-carbonyl]azepane is a compound that belongs to the class of seven-membered heterocyclic compounds. These compounds are known for their diverse range of biological and pharmacological properties. The structure of this compound includes two azepane rings connected by a piperazine moiety, making it a unique and interesting compound for scientific research.

Chemical Reactions Analysis

1-[4-(Azepane-1-carbonyl)piperazine-1-carbonyl]azepane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[4-(Azepane-1-carbonyl)piperazine-1-carbonyl]azepane has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in various industrial processes, including the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 1-[4-(Azepane-1-carbonyl)piperazine-1-carbonyl]azepane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-[4-(Azepane-1-carbonyl)piperazine-1-carbonyl]azepane can be compared with other similar compounds such as 1-[(4-methyl-1-piperazinyl)carbonyl]azepane hydrochloride and N-aryl azepane derivatives. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its dual azepane rings connected by a piperazine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[4-(azepane-1-carbonyl)piperazin-1-yl]-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c23-17(19-9-5-1-2-6-10-19)21-13-15-22(16-14-21)18(24)20-11-7-3-4-8-12-20/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIPDDAMIXEXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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